![molecular formula C14H23NS B14249812 Benzenamine, 2-[(2-ethylhexyl)thio]- CAS No. 515140-79-1](/img/structure/B14249812.png)
Benzenamine, 2-[(2-ethylhexyl)thio]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenamine, 2-[(2-ethylhexyl)thio]-: is an organic compound with the molecular formula C14H23NS It is a derivative of benzenamine (aniline) where the hydrogen atom at the second position is replaced by a 2-ethylhexylthio group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 2-[(2-ethylhexyl)thio]- typically involves the reaction of benzenamine with 2-ethylhexylthiol. The reaction is usually carried out in the presence of a catalyst such as a base (e.g., sodium hydroxide) under controlled temperature conditions to facilitate the substitution reaction.
Industrial Production Methods: In industrial settings, the production of Benzenamine, 2-[(2-ethylhexyl)thio]- may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of automated systems helps in maintaining precise reaction conditions and scaling up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Benzenamine, 2-[(2-ethylhexyl)thio]- can undergo oxidation reactions where the sulfur atom is oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol derivative.
Substitution: It can participate in electrophilic substitution reactions, particularly at the aromatic ring, due to the electron-donating nature of the amino group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are used under acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry: Benzenamine, 2-[(2-ethylhexyl)thio]- is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of sulfur-containing groups on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: Potential applications in medicinal chemistry include the development of new drugs or therapeutic agents. The compound’s ability to undergo various chemical reactions makes it a versatile candidate for drug design.
Industry: In industrial applications, Benzenamine, 2-[(2-ethylhexyl)thio]- is used in the production of specialty chemicals, polymers, and materials with specific properties. Its role as an intermediate in the synthesis of dyes and pigments is also noteworthy.
Mecanismo De Acción
The mechanism of action of Benzenamine, 2-[(2-ethylhexyl)thio]- involves its interaction with molecular targets through its functional groups. The amino group can participate in hydrogen bonding and nucleophilic reactions, while the 2-ethylhexylthio group can engage in hydrophobic interactions and sulfur-related chemistry. These interactions can influence the compound’s reactivity and its effects on biological systems.
Comparación Con Compuestos Similares
Benzenamine (Aniline): The parent compound with a simpler structure.
Benzenamine, 2-methyl-: A derivative with a methyl group at the second position.
Benzenamine, 2-chloro-: A derivative with a chlorine atom at the second position.
Uniqueness: Benzenamine, 2-[(2-ethylhexyl)thio]- is unique due to the presence of the 2-ethylhexylthio group, which imparts distinct chemical and physical properties. This group enhances the compound’s hydrophobicity and alters its reactivity compared to other benzenamine derivatives.
Propiedades
Número CAS |
515140-79-1 |
|---|---|
Fórmula molecular |
C14H23NS |
Peso molecular |
237.41 g/mol |
Nombre IUPAC |
2-(2-ethylhexylsulfanyl)aniline |
InChI |
InChI=1S/C14H23NS/c1-3-5-8-12(4-2)11-16-14-10-7-6-9-13(14)15/h6-7,9-10,12H,3-5,8,11,15H2,1-2H3 |
Clave InChI |
PDUWXIGRCDIOMJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)CSC1=CC=CC=C1N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


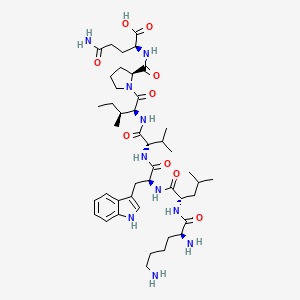
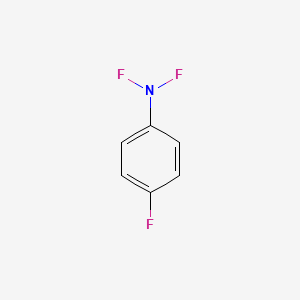
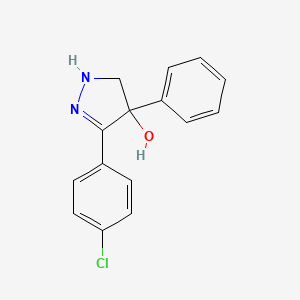
![2H-[1,3,5]Oxadiazino[3,2-a][1,3]diazepine](/img/structure/B14249747.png)

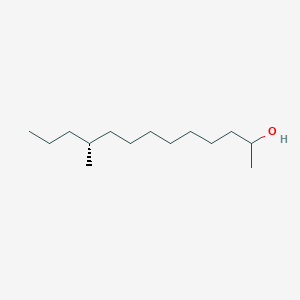
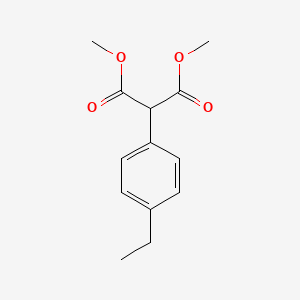
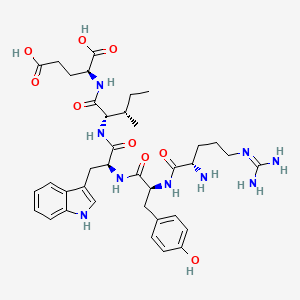
![(4R)-3-[(2R)-2-phenylpropanoyl]-4-propan-2-yl-1,3-oxazolidin-2-one](/img/structure/B14249792.png)


![3-[(4-Chlorobenzene-1-sulfonyl)oxy]benzoic acid](/img/structure/B14249806.png)

![4-hydroxy-3-[C-methyl-N-(4-phenyldiazenylphenyl)carbonimidoyl]-1-phenylquinolin-2-one](/img/structure/B14249822.png)
